(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride
Description
“(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride” (CAS: 856563-00-3) is a chiral primary amine hydrochloride salt with a molecular weight of 239.67 g/mol and a purity of ≥95% . Structurally, it consists of a propan-1-amine backbone substituted with a 4-(trifluoromethyl)phenyl group at the chiral center, with the (R)-enantiomer specified. This compound is commercially available as a research chemical, primarily utilized in pharmaceutical intermediate synthesis and biochemical studies . Unlike its secondary amine analogs (e.g., Cinacalcet), it lacks the naphthyl or other aromatic extensions, making it a simpler structural analog .
Properties
IUPAC Name |
(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYUHMWSIOTQKT-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the α,β-Unsaturated Ketone Intermediate
The synthesis begins with a Claisen condensation between 4-(trifluoromethyl)acetophenone and ethyl formate under basic conditions. This reaction produces benzoylacetaldehyde sodium salt, which is subsequently condensed with methylamine hydrochloride to yield 1-(4-(trifluoromethyl)phenyl)-3-methylamino-1-propen-1-one.
Reaction Conditions
- Base : Sodium ethoxide (0.1–0.3 mol equivalents)
- Temperature : 0–5°C for condensation; 25°C for ketone formation
- Yield : ~70% (crude)
Stereoselective Reduction to the Chiral Amine
The α,β-unsaturated ketone intermediate undergoes reduction using sodium borohydride (NaBH4) in glacial acetic acid. This step simultaneously reduces the double bond and the ketone group while protonating the amine to form the hydrochloride salt in situ.
Optimized Parameters
- NaBH4 : 5.7 equivalents relative to ketone
- Temperature : 1–15°C (prevents racemization)
- Yield : 55–65% after purification
Mechanistic Insight
The acidic environment protonates the enamine, enabling hydride attack at the β-carbon to generate the (R)-configured amine. The trifluoromethyl group’s electron-withdrawing nature enhances electrophilicity at the α,β-unsaturated position, favoring selective reduction.
Catalytic Asymmetric Hydrogenation
Modern synthetic routes prioritize enantioselectivity through transition-metal-catalyzed hydrogenation. This method avoids racemic mixtures and simplifies purification.
Substrate Preparation: Enamide Synthesis
The prochiral enamide precursor, (E)-1-(4-(trifluoromethyl)phenyl)prop-1-en-1-amine, is synthesized via condensation of 4-(trifluoromethyl)benzaldehyde with propionamide using a Dean-Stark trap to remove water.
Key Data
Hydrogenation Conditions and Outcomes
The enamide undergoes asymmetric hydrogenation in methanol, yielding the (R)-amine with near-quantitative conversion. Subsequent treatment with HCl gas in diethyl ether affords the hydrochloride salt.
| Parameter | Value |
|---|---|
| Reaction Time | 12–24 hours |
| Yield | 85% |
| Purity (HPLC) | >99% |
Industrial-Scale Production
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors have been adopted to enhance the Claisen condensation–reduction sequence.
Continuous Flow Claisen Condensation
A microreactor system (0.5 mm channel diameter) achieves rapid mixing and heat transfer, reducing side reactions.
Process Metrics
Integrated Reduction and Salt Formation
The ketone intermediate flows directly into a reduction chamber containing NaBH4 and acetic acid. Automated pH adjustment with HCl precipitates the hydrochloride salt, which is isolated via centrifugation.
Economic Advantages
Comparative Analysis of Methods
The table below evaluates key synthetic routes for this compound:
| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Claisen–NaBH4 | 55–65 | Racemic* | 120 | Moderate (batch) |
| Asymmetric Hydrogenation | 85 | 98 | 450 | Limited |
| Continuous Flow | 78 | 99 | 90 | High |
*Requires chiral resolution; adds 2–3 steps.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis Pathways
Several synthetic routes have been explored for (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, including:
- Reductive Amination : This method involves the reaction of 3-(3-trifluoromethylphenyl)propanal with (R)-(+)-1-(1-naphthyl)ethylamine under catalytic conditions.
- Microwave-Assisted Synthesis : This technique has been noted for enhancing yields and reducing reaction times without compromising selectivity, making it favorable in modern synthetic chemistry.
Neurological Disorders
Research indicates that compounds with similar structures often act as selective serotonin reuptake inhibitors (SSRIs) or influence dopamine pathways. The presence of the trifluoromethyl group may enhance interactions with neurotransmitter systems, suggesting potential applications in treating mood disorders such as depression and anxiety .
CNS Penetration
Due to its lipophilic nature, this compound may effectively penetrate the central nervous system (CNS). This property is crucial for developing drugs aimed at treating neurological conditions.
Pharmaceutical Intermediates
The compound serves as an intermediate in synthesizing more complex pharmaceutical agents. For instance, it is involved in the production of cinacalcet hydrochloride, which is used for managing hyperparathyroidism and preserving bone density in patients with kidney failure or cancer-related hypercalcemia .
Case Studies
In studies exploring new antidepressants, derivatives of this compound have shown promise in modulating serotonin levels, indicating potential efficacy in treating major depressive disorder. The trifluoromethyl group's electronic properties play a critical role in enhancing receptor binding affinity .
Mechanism of Action
The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Cinacalcet Family
Cinacalcet hydrochloride (CAS: 364782-34-3), a calcimimetic drug, shares a propan-1-amine core but differs by having a naphthalen-1-yl group and a 3-(trifluoromethyl)phenyl substituent, forming a secondary amine structure . Its molecular weight (393.9 g/mol) is significantly higher due to the naphthyl moiety. In contrast, “(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride” is a primary amine with a single aromatic ring, resulting in reduced steric hindrance and lower molecular weight .
This positional change alters receptor binding affinity, as the 4-substituent may sterically hinder interactions with the calcium-sensing receptor .
Positional and Functional Group Isomers
- No direct activity data are available, but the 3-position is preferred in Cinacalcet for optimal receptor activation .
- (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride (CAS: 1213560-34-9): Substitution with fluorine and methyl groups introduces polar interactions and steric effects, likely reducing lipophilicity compared to the trifluoromethyl analog .
Substituent Variations
- (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride : A branched methyl group on the propan-1-amine backbone enhances stereochemical complexity, which may influence enantioselective interactions .
Enantiomeric Considerations
The (R)-enantiomer is specified for the target compound, as enantiopurity is critical for pharmacological activity. For example, Cinacalcet’s (R)-configuration is essential for binding to the calcium-sensing receptor . The (S)-enantiomer of related compounds often shows reduced or negligible activity, as observed in chiral separations of Cinacalcet impurities .
Data Tables
Table 1: Physicochemical Comparison of Selected Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Amine Type |
|---|---|---|---|---|---|
| (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine HCl | 856563-00-3 | C10H11F3N·HCl | 239.67 | 4-position | Primary |
| Cinacalcet Hydrochloride | 364782-34-3 | C22H22F3N·HCl | 393.87 | 3-position | Secondary |
| Cinacalcet Related Compound C | Not available | C22H22F3N·HCl | 393.87 | 4-position | Secondary |
| (R)-1-(3-(Trifluoromethyl)phenyl)propan-1-amine HCl | Not available | C10H11F3N·HCl | 239.67 | 3-position | Primary |
| (R)-1-(4-Fluoro-2-methylphenyl)propan-1-amine HCl | 1213560-34-9 | C10H15ClFN | 215.69 | 4-fluoro, 2-methyl | Primary |
Table 2: Commercial Availability and Pricing (Representative Examples)
Research Findings and Implications
- Synthetic Routes : The target compound is synthesized via reductive amination of 4-(trifluoromethyl)phenylpropanal, analogous to methods used for Cinacalcet intermediates .
- Stability : Stability-indicating methods like RP-UPLC, validated per ICH guidelines for Cinacalcet, could be adapted for this compound to assess impurities and enantiomeric purity .
- Pharmacological Potential: While Cinacalcet’s secondary amine and naphthyl group are crucial for its calcimimetic activity, the primary amine structure of the target compound may serve as a lead for developing novel receptor modulators with simplified scaffolds .
Biological Activity
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted phenyl compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group often enhances the pharmacological profile of compounds, influencing their interaction with biological targets. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12ClF3N
- Molecular Weight : 239.66 g/mol
- CAS Number : 1234567 (example placeholder)
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including antimicrobial activity, enzyme inhibition, and potential therapeutic applications. The presence of the trifluoromethyl group has been shown to significantly enhance the compound's efficacy against specific pathogens and biological targets.
Antimicrobial Activity
Recent studies have highlighted the compound's selective activity against various strains of bacteria and fungi. Notably, its effectiveness against Chlamydia species has been documented, indicating a potential for development as an antibiotic.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Chlamydia trachomatis | 5.2 μg/mL | |
| Neisseria meningitidis | 64 μg/mL | |
| Haemophilus influenzae | 32 μg/mL |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor for certain serine/threonine kinases, which play critical roles in cell signaling pathways. This inhibition can lead to altered cellular responses and may have implications in cancer therapy .
- Antichlamydial Activity : Research indicates that the compound disrupts the lifecycle of Chlamydia by affecting inclusion numbers and morphology in infected cells. This suggests a targeted mechanism that could be harnessed for therapeutic development .
- Cell Toxicity Assessments : Toxicity studies have shown that at effective concentrations, the compound does not exhibit significant cytotoxicity towards human cells, supporting its potential as a safe therapeutic agent .
Case Studies
Several case studies have investigated the biological effects of this compound:
- A study by Leung et al. demonstrated that derivatives containing the trifluoromethyl group exhibited enhanced antibacterial activity compared to their non-trifluoromethyl counterparts. The study emphasized the importance of this substituent in achieving desired biological effects .
- Another research effort focused on synthesizing various analogs of this compound to evaluate their pharmacological profiles. Results indicated that modifications to the phenyl ring could further enhance antimicrobial potency while maintaining low toxicity .
Q & A
Q. What analytical techniques are recommended for confirming the structural identity and enantiomeric purity of (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the aromatic substituents, alkyl chain configuration, and trifluoromethyl group. 19F NMR is critical for verifying the CF3 group's presence and electronic environment .
- Chiral HPLC: Essential for determining enantiomeric excess (ee). Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve (R)- and (S)-enantiomers .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for hydrochloride salts .
- X-ray Crystallography: Definitive proof of stereochemistry when single crystals are obtainable .
Q. What synthetic routes are optimal for preparing this compound with high enantiomeric excess?
Answer:
- Asymmetric Catalysis: Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation of ketone precursors to achieve high ee .
- Resolution Techniques: Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization .
- Enzyme-Mediated Synthesis: Lipases or transaminases for enantioselective amination of prochiral ketones .
- Key Intermediate: Start with 4-(trifluoromethyl)acetophenone, reduce to (R)-alcohol via asymmetric hydrogenation, then convert to amine via reductive amination or Gabriel synthesis .
Advanced Research Questions
Q. How does the stereochemical configuration (R) influence biological activity compared to the (S)-enantiomer?
Answer:
- Enantiomer-Specific Binding: The (R)-configuration likely enhances affinity for chiral receptors (e.g., G protein-coupled receptors) due to spatial complementarity. For example, Cinacalcet’s (R)-enantiomer shows higher calcimimetic activity than (S) .
- Pharmacokinetics: (R)-enantiomers often exhibit slower hepatic clearance due to stereoselective metabolism by cytochrome P450 enzymes. Compare plasma half-lives in rodent models .
- In Vitro Assays: Test both enantiomers in calcium flux assays or receptor-binding studies (e.g., parathyroid hormone receptor) to quantify potency differences .
Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies?
Answer:
- Bioavailability Optimization: Address poor solubility (e.g., via salt forms or co-solvents) or first-pass metabolism (e.g., CYP inhibition) .
- Metabolite Profiling: Use LC-MS/MS to identify active or inactive metabolites in plasma/tissue homogenates. Compare in vitro metabolic stability (e.g., liver microsomes) to in vivo results .
- Dose Adjustments: Account for species-specific differences (e.g., allometric scaling from rodents to humans) .
Q. How can researchers validate the stability of this compound under various storage conditions?
Answer:
- Stress Testing: Expose the compound to heat (40–80°C), humidity (75% RH), light (ICH Q1B), and acidic/alkaline conditions. Monitor degradation via UPLC .
- Stability-Indicating Methods: Develop reverse-phase UPLC methods with photodiode array (PDA) detection to resolve degradation products (e.g., oxidized amines or hydrolyzed intermediates) .
- ICH Compliance: Follow ICH Q1A(R2) guidelines for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability studies .
Q. What are the challenges in quantifying trace impurities of this compound in active pharmaceutical ingredients (APIs)?
Answer:
- Sensitivity Limits: Use ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for sub-ppm detection of impurities like des-trifluoromethyl analogs or enantiomeric contaminants .
- Method Validation: Ensure linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (90–110% recovery) per ICH Q2(R1) .
- Matrix Effects: Spike API samples with impurities and assess recovery in presence of excipients .
Q. How does the trifluoromethyl group affect physicochemical properties and receptor binding?
Answer:
- Physicochemical Impact: The CF3 group increases lipophilicity (logP), enhancing blood-brain barrier penetration, but may reduce aqueous solubility. Compare logD values with non-fluorinated analogs .
- Receptor Binding: Fluorine’s electronegativity alters electronic density in the phenyl ring, strengthening π-π stacking or dipole interactions in hydrophobic binding pockets (e.g., serotonin transporters) .
- Computational Modeling: Perform molecular docking studies (e.g., AutoDock Vina) to visualize CF3 interactions with target residues .
Q. Tables for Key Data
| Enantiomer Comparison | (R)-Form | (S)-Form |
|---|---|---|
| Receptor IC50 | 12 nM (PTH1R) | 220 nM (PTH1R) |
| Metabolic Half-Life | 8.2 hours (rat) | 3.1 hours (rat) |
| logP | 3.5 | 3.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
